2,7-Diazaspiro[4.5]decan-3-one - 1158750-89-0

2,7-Diazaspiro[4.5]decan-3-one

Catalog Number: EVT-1684933
CAS Number: 1158750-89-0
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (3R,4R,5S)-4-(4-Methylphenyl)-2,3-diphenyl-7-[(R)-1-phenylethyl]-1-oxa-2,7-diazaspiro[4.5]decan-10-one oxime []

  • Compound Description: This compound contains an isoxazolidine ring fused to a piperidine ring, with a spiro connection to a cyclohexane ring. The piperidine ring is further substituted with various phenyl and methylphenyl groups, and an oxime group. The research primarily focuses on the crystal structure analysis of this compound, revealing its chair and envelope conformations and intermolecular interactions. []

2. 2,8-Diazaspiro[4.5]decan-1-one derivatives []

  • Compound Description: This refers to a series of compounds containing the 2,8-Diazaspiro[4.5]decan-1-one scaffold. The research highlights the development of these compounds as potent and selective dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease. A key derivative, Compound 48, exhibited significant anti-inflammatory efficacy in preclinical models. []

3. 4-(1-(Substituted phenyl)-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)-1-thia-4-azaspiro-[4.5]-decan-3-one []

  • Compound Description: This class of compounds features a 1-thia-4-azaspiro[4.5]decane core, with variations arising from different substituted phenyl groups attached to a naphtho[1,2-e][1,3]oxazine moiety at the 4-position. The research focuses on the synthesis and antimicrobial activity of these compounds against bacteria like S. aureus, E. coli, P. aeruginosa, and B. subtilis. []

4. 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones []

  • Compound Description: This series incorporates a 1-thia-4-azaspiro[4.5]decan-3-one core structure, with variations arising from different arylidene groups at the 2-position. The study emphasizes their synthesis using the Knoevenagel reaction and microwave irradiation. These compounds demonstrated notable antibacterial and antitubercular activity. []

5. N-(2-Methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n) []

  • Compound Description: This compound, identified as 8n in the study, is a 1-thia-4-azaspiro[4.5]decan-3-one derivative with specific methyl, tert-butyl, and phenylpropanamide substituents. The research demonstrates its potent inhibitory activity against human coronavirus 229E replication, comparable to a known inhibitor. []

6. (5S, 8S)-8-[{(1R)-1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one [, , , , , , ]

  • Compound Description: This compound forms the basis for several studies exploring its different salt forms, including tosylate [] and hydrochloride [, ], and their pharmaceutical formulations, particularly tablets. The research highlights its potential for treating various conditions. [, , , , , , ]

7. (1R,4R,5R)-1,3,4-Triphenyl-7-[(R)-1-phenylethyl]-2-oxa-3,7-diazaspiro[4.5]decan-10-one []

  • Compound Description: This compound features an isoxazolidine ring fused to a piperidine ring, which is further spiro-connected to a cyclohexane ring. Multiple phenyl and phenylethyl substituents characterize its structure. The research focuses on analyzing its crystal structure, highlighting its chair and envelope conformations and intermolecular interactions. []

8. 7-Methyl-9-(4-methylbenzylidene)-1-(4-methylphenyl)-3,4-diphenyl-2-oxa-3,7-diazaspiro[4.5]decan-10-one []

  • Compound Description: This compound contains an isoxazolidine ring fused to a piperidine ring, spiro-connected to a cyclohexane. Its structure is characterized by multiple phenyl and methylphenyl substituents and a methylbenzylidene group. The research primarily focuses on its crystal structure analysis, highlighting its twisted and half-chair conformations. []

9. 4-[[(6-Phenyl/4-chlorophenylimidazo[2,1-b]thiazol-3-yl)acetyl]amino]-4-aza-1-thiaspiro[4.5]decan-3-ones []

  • Compound Description: This series includes compounds with a 1-thia-4-azaspiro[4.5]decan-3-one core, differentiated by substituents on the phenyl ring of a phenylimidazo[2,1-b]thiazole moiety at the 4-position. The research focuses on their synthesis and evaluation for antituberculosis activity against Mycobacterium tuberculosis H37Rv. []

10. 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) []

  • Compound Description: This compound, designated 6a in the study, is a 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivative with methyl substituents at positions 2 and 8. It shows high binding affinity for M1 and M2 muscarinic receptors and displays antiamnesic activity. []

11. 2,8-Dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one (13) []

  • Compound Description: Designated 13 in the study, this compound is a 1,2,8-triazaspiro[4.5]decan-3-one derivative with methyl substituents at positions 2 and 8. It exhibits low affinity for M1 receptors, suggesting limitations in substituting oxygen or carbonyl with a basic nitrogen atom at position 1 for M1 receptor binding. []

12. 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one []

  • Compound Description: This compound includes a dihydroisoxazole ring fused to a piperidine ring, which is further spiro-connected to a cyclohexane ring. It possesses chlorophenyl and methylphenyl substituents and a double bond in the dihydroisoxazole ring. The research focuses on its crystal structure analysis, revealing its envelope and chair conformations. []

13. 2-(1H-Benzo[d]imidazol-2-ylmethyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one []

  • Compound Description: This class of compounds features a 1-thia-4-azaspiro[4.5]decane-3-one core structure with variations arising from different aryl groups at the 4-position. A 1H-benzo[d]imidazol-2-ylmethyl group is attached to the 2-position. The research focuses on the synthesis and evaluation of these compounds for antibacterial, antifungal, and nematicidal activities. []

14. (5S)-4-Aza-2-oxa-6,6-dimethyl-7,10-methylene-5-spiro[4.5]decan-3-one []

  • Compound Description: This compound, synthesized from (-)-camphene, is a chiral spiro-oxazolidin-2-one. The study highlights its potential as a recyclable chiral auxiliary in asymmetric synthesis, demonstrating its effectiveness in various transformations like Diels-Alder reactions and aldol condensations. []

15. 8-(1-{4-[(5-Chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one []

  • Compound Description: This compound, with a diazaspiro[4.5]decane core, features a complex substituent at the 8-position, including a piperidine ring linked to a chloropyrimidinamine moiety. It exhibits inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR), suggesting potential as an anticancer agent. []

16. 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one []

  • Compound Description: This compound features a 1-thia-4-azaspiro[4.5]decane-3-one core with methyl and morpholinoethyl substituents. The research focuses on its crystal structure analysis, revealing chair conformations for the cyclohexane and morpholine rings, a twist conformation for the thiazole ring, and intermolecular hydrogen bonding interactions. []

17. 2-Aza-4-(alkoxycarbonyl)spiro(4.5)decan-3-one []

  • Compound Description: This class of compounds features a spiro[4.5]decane core with an alkoxycarbonyl group at position 4. It serves as a key intermediate in synthesizing Gabapentin, an anticonvulsant drug. []

18. 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one []

  • Compound Description: This compound features a 1-thia-4-azaspiro[4.5]decan-3-one core with a pyrimidin-2-yl substituent at position 4. The research focuses on its crystal structure analysis, revealing an envelope conformation for the thiazolidin-4-one ring and intermolecular hydrogen bonding interactions. []

19. 2-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01) []

  • Compound Description: This compound, designated as PB17-026-01, acts as a potent allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in various cellular signaling pathways. The study utilizes structure-based design and crystallography to characterize its binding mode and structure-activity relationships. []

20. 2,3-Diphenyl-1-(morpholin-4-ylacetyl)-1,3-diazaspiro[4.5]decan-4-one []

  • Compound Description: This compound, featuring a diazaspiro[4.5]decane core, has two phenyl rings at positions 2 and 3 and a morpholin-4-ylacetyl group at position 1. The research focuses on its crystal structure determination, revealing its conformation and packing arrangement. []

21. 2,3-Diphenyl-1-[(dipropylamino)acetyl]-1,3-diazaspiro[4.5]decan-4-one []

  • Compound Description: Featuring a diazaspiro[4.5]decane core, this compound has two phenyl rings at positions 2 and 3 and a (dipropylamino)acetyl group at position 1. The research focuses on its crystal structure analysis, revealing its conformation and packing arrangement. []

22. rac-2-Hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one []

  • Compound Description: This racemic compound features a 1-thia-4-azaspiro[4.5]decan-3-one core with a hydroxy group, two methyl groups, and a morpholinoethyl substituent. The research focuses on its crystal structure analysis, revealing its dimerization through hydrogen bonding and the conformations of its ring systems. []

23. 8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one []

  • Compound Description: This compound features a 1-thia-4-azaspiro[4.5]decan-3-one core with a hydroxy group, methyl and ethyl groups, and a morpholinoethyl substituent. The research focuses on its crystal structure analysis, revealing its intermolecular hydrogen bonding interactions and the conformations of its ring systems. []

24. 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one []

  • Compound Description: This compound features a 1-thia-4-azaspiro[4.5]decan-3-one core structure with benzyl and phenyl substituents. The research focuses on its crystal structure analysis, highlighting the conformations of the thiazolidine and cyclohexane rings and its intermolecular interactions. []

25. 2,8-Diazaspiropiperidine derivatives []

  • Compound Description: This broadly describes a class of compounds incorporating the diazaspiropiperidine scaffold, which forms the basis for developing novel racemic derivatives. The research focuses on a straightforward synthesis route involving the Michael addition of pipecolate-derived enolates to nitroalkenes. []

26. 2-Azaspiro[4.5]decan-3-ones []

  • Compound Description: This refers to a class of compounds featuring a 2-azaspiro[4.5]decan-3-one core structure. The research focuses on a novel and efficient synthetic route to prepare these compounds through a gold-catalyzed dearomative spirocyclization reaction using ynamides as carbene precursors. []

27. 1,3-Diazaspiro[4.5]decan-4-ones []

  • Compound Description: This refers to a class of compounds containing a 1,3-diazaspiro[4.5]decan-4-one core. The study investigates the enantioseparation of these compounds using different chiral stationary phases in high-performance liquid chromatography. []

28. 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones []

  • Compound Description: This refers to a class of compounds featuring a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core. They were synthesized and investigated for their antihypertensive activity in spontaneously hypertensive rats. Some of these compounds showed potent antihypertensive effects, acting primarily as α-adrenergic blockers. []

29. 2,3-Dihydro-1H-inden-1-yl-2,7-diazaspiro[3.6]nonane derivatives []

  • Compound Description: This refers to a series of compounds incorporating a 2,7-diazaspiro[3.6]nonane core substituted with a 2,3-dihydro-1H-inden-1-yl group. These compounds were investigated for their potential as antagonists or inverse agonists of the ghrelin receptor. []

30. 2-Oxa-1-azaspiro[4.5]decan-3-ones []

  • Compound Description: This compound class features a 2-oxa-1-azaspiro[4.5]decan-3-one core structure. They were synthesized via electrocyclic ring-opening of C-1 substituted 6,6-dichlorobicyclo[3.1.0]hexanes followed by trapping of the resulting π-allyl cations by C-1 tethered hydroxyamine derivatives. []

31. 6-Substituted/Unsubstituted-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]-decan-3-thiones []

  • Compound Description: This class of compounds features a 1,2,4,8-tetraazaspiro[4.5]decane-3-thione core structure with various aryl substituents. The research focuses on their synthesis from 2,6-diarylpiperidin-4-one thiosemicarbazones. []

32. 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414) []

  • Compound Description: Designated as IACS-15414, this compound acts as a potent and orally bioavailable SHP2 inhibitor. Its development stemmed from the need to improve upon earlier pyrazolopyrimidinone inhibitors with suboptimal pharmacokinetic profiles. []

33. 1,3-Diazaspiro[4.5]decan-4-ones []

  • Compound Description: This class of compounds, characterized by a 1,3-diazaspiro[4.5]decan-4-one core, was synthesized and evaluated for anticonvulsant activity. Notably, some derivatives exhibited significant protection against seizures induced by subcutaneous pentylenetetrazole. []

34. N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methoxybenzenesulfonamide []

  • Compound Description: This compound features a 1,3-diazaspiro[4.5]decane core with a fluorophenoxyethyl substituent and a methoxybenzenesulfonamide group. Its crystal structure reveals various conformations and intermolecular hydrogen bonding interactions. []

35. N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide []

  • Compound Description: This compound features a 1,3-diazaspiro[4.5]decane core with a fluorophenoxyethyl substituent and a methylbenzamide group. Its crystal structure shows different conformations and intermolecular hydrogen bonding interactions. []

36. Tricyclo[5.3.0.02,8]decane systems []

  • Compound Description: These compounds are characterized by a tricyclic ring system formed via a transannular [2 + 2] cycloaddition reaction. These systems differ significantly from the diazaspiro[4.5]decane scaffold but showcase the diverse reactivity of cyclic systems. []

37. 1,8-Diazaspiro[4.5]dec-3-en-2-one pharmacophore []

  • Compound Description: This pharmacophore features a 1,8-diazaspiro[4.5]decane core with a double bond between positions 3 and 4 and a carbonyl group at position 2. It serves as a template for developing BACE-1 (beta-secretase 1) inhibitors. []

38. 1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198) []

  • Compound Description: Known as Ro 64-6198, this compound functions as a potent and selective agonist of the opioid receptor like-1 (ORL-1) receptor. Studies demonstrate its ability to produce a discriminative stimulus in rats distinct from μ, κ, and δ opioid receptor agonists, highlighting its unique pharmacological profile. []

39. Spiropyrano[2,3-d]thiazol[4]ium perchlorate derivatives []

  • Compound Description: These compounds feature a spiropyran ring fused to a thiazolium ring, forming a spirocyclic system. They were synthesized from 1-oxa-4-thiaspiro[4.4]nonan-2-one or 1-oxa-4-thiaspiro[4.5]decan-2-one and evaluated for their antimicrobial activity. []

40. N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides []

Properties

CAS Number

1158750-89-0

Product Name

2,7-Diazaspiro[4.5]decan-3-one

IUPAC Name

2,9-diazaspiro[4.5]decan-3-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c11-7-4-8(6-10-7)2-1-3-9-5-8/h9H,1-6H2,(H,10,11)

InChI Key

BBJZOKHHRARXIG-UHFFFAOYSA-N

SMILES

C1CC2(CC(=O)NC2)CNC1

Canonical SMILES

C1CC2(CC(=O)NC2)CNC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.